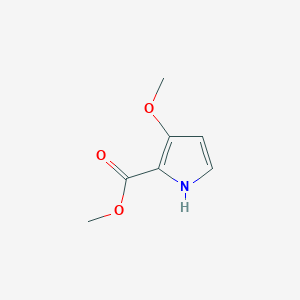

Methyl 3-methoxy-1H-pyrrole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-methoxy-1H-pyrrole-2-carboxylate” is likely a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “Methyl 3-methoxy-1H-pyrrole-2-carboxylate” are not available, pyrrole esters can be synthesized using an enzymatic approach for transesterification . This method involves the use of lipase, solvent, molecular sieves, and a substrate molar ratio of esters to alcohol .Molecular Structure Analysis

The molecular structure of “Methyl 3-methoxy-1H-pyrrole-2-carboxylate” is likely similar to other pyrrole derivatives, which are essentially planar . The pyrrole ring and the methoxy-carbonyl O/C/O/C plane have a small dihedral angle .Chemical Reactions Analysis

Pyrrole esters, like “Methyl 3-methoxy-1H-pyrrole-2-carboxylate”, can undergo various chemical reactions. For instance, they can be synthesized through enzymatic transesterification .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

“Methyl 3-methoxy-1H-pyrrole-2-carboxylate” and its derivatives are widely used in pharmaceutical research due to their presence in various therapeutically active compounds. They serve as key intermediates in the synthesis of fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more .

Antifungal Applications

This compound has been utilized in the development of antifungal agents. Studies have shown that pyrrole-based compounds exhibit in vitro antifungal effects on several strains of Candida species .

Organic Synthesis Intermediates

In the field of organic chemistry, “Methyl 3-methoxy-1H-pyrrole-2-carboxylate” is used as an intermediate for synthesizing various organic molecules. Its stability under recommended storage conditions makes it a valuable component in chemical synthesis .

Total Synthesis Programs

The compound is also involved in total synthesis programs aimed at preparing native structures and analogues for natural products and potential therapeutic agents .

Enzymatic Synthesis Studies

Researchers have explored the enzymatic synthesis of novel pyrrole esters using “Methyl 3-methoxy-1H-pyrrole-2-carboxylate”. These studies often focus on optimizing conditions to increase yield and thermal stability of the synthesized compounds .

Wirkmechanismus

Target of Action

Methyl 3-methoxy-1H-pyrrole-2-carboxylate, also known as 3-methoxy-1H-Pyrrole-2-carboxylic acid methyl ester, is a chemical compound with the molecular formula C7H9NO3 It’s known that pyrrole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives, which are structurally similar to pyrrole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with biological targets.

Biochemical Pathways

Indole derivatives, which are structurally similar to pyrrole derivatives, have been found to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could impact its bioavailability.

Result of Action

Given the diverse biological activities of structurally similar indole derivatives , it’s likely that this compound could have a wide range of effects at the molecular and cellular levels.

Action Environment

It’s known that the compound should be stored under recommended conditions to maintain its stability .

Eigenschaften

IUPAC Name |

methyl 3-methoxy-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-5-3-4-8-6(5)7(9)11-2/h3-4,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUQZBMEIYROJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methoxy-1H-pyrrole-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)

![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)